3-Hydroxylidocaine
Overview
Description
Synthesis Analysis
The synthesis of hydroxy derivatives often involves organocatalytic approaches. For instance, a novel aminooxygenation of oxindoles with nitrosobenzene, catalyzed by a designed quinidine dimer, demonstrates the creation of oxygen-containing tetrasubstituted chiral centers, providing insights into potential synthetic routes for hydroxy compounds (Bui, Candeias, & Barbas, 2010). This example underscores the role of organocatalysis in constructing hydroxy-functionalized molecules.
Molecular Structure Analysis
The molecular structure of hydroxy compounds is often characterized by the presence of a hydroxyl group attached to the carbon framework, influencing the compound's reactivity and stereochemistry. Techniques such as X-ray crystallography provide insights into the nonplanar configurations and intermolecular interactions stabilizing these structures (Aydın et al., 2013).
Chemical Reactions and Properties
Hydroxy compounds participate in a variety of chemical reactions, leveraging the reactivity of the hydroxyl group. For example, hydroxylation processes using biocatalysts like Sphingomonas sp. demonstrate regio- and stereoselective transformations, highlighting the versatility of hydroxy compounds in organic synthesis (Li et al., 2001).
Scientific Research Applications
Veterinary Medicine
- Application : 3-Hydroxylidocaine is used in combination with lidocaine and epinephrine for a palmar digital nerve block in horses .
- Method : A single administration of 1 mL of 2% lidocaine HCl (20 mg/horse) with epinephrine 1:100,000 is given over the palmar digital nerve . Blood samples are collected up to 30 h and urine samples up to 48 h post administration .
- Results : Serum concentrations of lidocaine and 3-hydroxylidocaine were above the LOQ of the assay at 30 h post administration . The terminal half-life was 3.78 h (mean). The rate of absorption (Ka) was 1.92 1/h and the rate of elimination (Kel) was 2.21 1/h .
Cancer Pain Management
- Application : Lidocaine, which can be metabolized into 3-Hydroxylidocaine, has the potential to help manage neuropathic cancer-related pain when administered as an extended, continuous subcutaneous infusion .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Skin Inflammations
- Application : Lidocaine, which can be metabolized into 3-Hydroxylidocaine, is used topically to relieve itching, burning, and pain from skin inflammations .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
properties
IUPAC Name |
2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGUCIDDSCRAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188177 | |
Record name | 3-Hydroxylidocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxylidocaine | |
CAS RN |
34604-55-2 | |
Record name | 3-Hydroxylidocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34604-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxylidocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxylidocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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